1-{1-hydroxy-3-(4-methoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}propan-1-one
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Overview
Description
1-{1-hydroxy-3-(4-methoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}propan-1-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxy group, methoxyphenyl, and trifluoromethylphenyl groups, making it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 1-{1-hydroxy-3-(4-methoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}propan-1-one involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of phenolic compounds with ketones under specific conditions to form the desired product . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{1-hydroxy-3-(4-methoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxyphenyl groups play a crucial role in these interactions, often forming hydrogen bonds or other non-covalent interactions with the target molecules. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications.
Comparison with Similar Compounds
Similar compounds include those with similar structural features, such as:
- 1-{1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}propan-1-one
- 1-{1-hydroxy-3-(4-methoxyphenyl)-11-[4-(methyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}propan-1-one
These compounds share similar core structures but differ in the substituents attached to the phenyl rings. The presence of the trifluoromethyl group in 1-{1-hydroxy-3-(4-methoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}propan-1-one makes it unique, providing enhanced stability and specific interactions that are not observed in its analogs.
Properties
Molecular Formula |
C30H27F3N2O3 |
---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
9-(4-methoxyphenyl)-5-propanoyl-6-[4-(trifluoromethyl)phenyl]-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H27F3N2O3/c1-3-27(37)35-25-7-5-4-6-23(25)34-24-16-20(18-10-14-22(38-2)15-11-18)17-26(36)28(24)29(35)19-8-12-21(13-9-19)30(31,32)33/h4-15,20,29,34H,3,16-17H2,1-2H3 |
InChI Key |
FPEQESNVIKODGI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
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